1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its molecular structure, which includes a piperazine ring and a methylphenoxy group. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the reaction of 2-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine. The final product is obtained by treating the resulting compound with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of cellular processes and as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride
- 1-(2-Chlorophenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
- 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
Uniqueness
1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is unique due to its specific substitution pattern on the phenoxy group, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for targeted research applications .
Properties
IUPAC Name |
1-(2-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-12-4-2-3-5-14(12)18-11-13(17)10-16-8-6-15-7-9-16;;/h2-5,13,15,17H,6-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEQBOKHTLZXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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